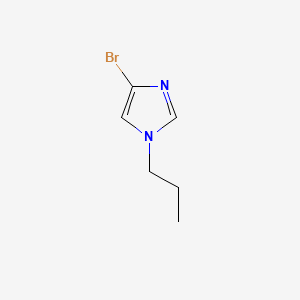

4-Bromo-1-propyl-1H-imidazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-propylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUXTOJRIXAVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353856-52-6 | |

| Record name | 4-bromo-1-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Imidazole Ring Systems in Organic Synthesis and Functional Molecules

The imidazole (B134444) ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of contemporary chemistry. biomedpharmajournal.orgirjet.net Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. ajrconline.orgnih.gov The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base, and it exists in two equivalent tautomeric forms. biomedpharmajournal.org This dual nature, combined with its aromaticity and polarity, allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition in biological systems. ajrconline.orgbohrium.com

This structural motif is integral to numerous naturally occurring and vital biomolecules. biomedpharmajournal.org It forms the core of the amino acid histidine, which plays a crucial role in the active sites of many enzymes, and its decarboxylated derivative, histamine, a key neurotransmitter involved in immune responses. ajrconline.orgnih.gov Furthermore, the imidazole ring is fused with a pyrimidine (B1678525) ring to form purines, the basis of the nucleobases adenine (B156593) and guanine, which are fundamental components of DNA and RNA. irjet.netajrconline.org

In synthetic chemistry, the imidazole framework is highly valued for its adaptability. ajrconline.org A multitude of synthetic methods, from classical condensations like the Debus-Radziszewski synthesis to modern metal-catalyzed cyclizations, allow for the creation of a vast library of substituted imidazoles. ajrconline.orgorganic-chemistry.org This versatility enables chemists to fine-tune the steric and electronic properties of molecules, making imidazole derivatives essential intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials like dyes for solar cells and other optical applications. rsc.org

Overview of Halogenated Imidazoles in Advanced Chemical Methodologies

The introduction of halogen atoms, such as bromine, onto the imidazole (B134444) ring significantly enhances its synthetic utility, providing chemists with powerful tools for advanced molecular construction. Halogenated imidazoles are key intermediates and building blocks, primarily because the halogen atom serves as a reactive handle for further functionalization. aaronchem.comchemicalbook.com Specifically, the carbon-halogen bond can be readily activated for participation in a wide array of cross-coupling reactions.

The bromo-substituent, in particular, renders the imidazole ring susceptible to metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. aaronchem.com This reactivity is pivotal in constructing complex heterocyclic frameworks that are prevalent in medicinal chemistry and materials science. aaronchem.com For instance, halogenated imidazoles are used as precursors in the synthesis of multi-kinase inhibitors and other pharmacologically active agents. nih.gov The electronic effects of the halogen substituent can also influence the chemical environment of the entire molecule, which can be leveraged to fine-tune binding affinities with biological targets. nih.gov

Beyond their role as synthetic intermediates, halogenated imidazoles are being explored for the construction of novel materials. Recent research has shown that imidazole-based ligands can be used to create halogen-bonded organic frameworks (XOFs), demonstrating their application in materials science for purposes such as environmental remediation. rsc.org The strategic placement of a halogen on the imidazole scaffold is therefore a critical methodology for generating molecular diversity and developing novel compounds with tailored properties. aaronchem.com

Specific Research Context of 4 Bromo 1 Propyl 1h Imidazole Within Imidazole Chemistry

Historical Context of Imidazole Synthesis and Regioselective Functionalization

The imidazole ring is a fundamental scaffold in a vast number of biologically active compounds and pharmaceuticals. Its synthesis dates back to the 19th century, with early methods like the Debus synthesis (1858) providing access to the core structure by reacting a dicarbonyl compound, an aldehyde, and ammonia (B1221849). While foundational, these initial syntheses offered minimal control over the substitution pattern on the resulting imidazole ring.

A significant challenge in imidazole chemistry has been achieving regioselective functionalization—the precise placement of substituents at specific positions. The imidazole ring contains two non-equivalent nitrogen atoms (N1 and N3). In an unsubstituted imidazole, these positions are in a state of tautomeric equilibrium. However, the introduction of a substituent onto the ring breaks this symmetry, making the selective functionalization of one nitrogen over the other a complex synthetic problem. Approaches to N-alkylation or N-arylation have often been plagued by poor regioselectivity, yielding mixtures of N1 and N3 substituted products.

Overcoming this has driven the development of more sophisticated strategies. Controlling regioselectivity now involves a nuanced understanding of steric effects, electronic properties, protecting group strategies, and the influence of reaction conditions such as bases and solvents. The ability to selectively install a propyl group at the N1 position, a key step in forming this compound, is a result of these advancements. tandfonline.com Similarly, the subsequent regioselective introduction of a bromine atom at the C4 position requires precise control over electrophilic substitution on the electron-rich imidazole ring, as the N-substituent directs the position of the incoming electrophile. publish.csiro.aupublish.csiro.au

Direct Synthesis Approaches for this compound

The most direct and common synthetic route to this compound involves a sequential, two-step process. First, an appropriate imidazole precursor undergoes N-alkylation to introduce the propyl group, followed by a regioselective bromination of the resulting N-propyl-1H-imidazole intermediate.

N-Alkylation Strategies for Imidazole Ring Systems

The N-alkylation of an imidazole ring is a crucial transformation for creating a diverse range of substituted imidazoles. nih.gov The synthesis of the precursor, 1-propyl-1H-imidazole, hinges on the selective formation of a carbon-nitrogen bond at the N1 position.

The introduction of a propyl group is typically accomplished through a nucleophilic substitution reaction using a propylating agent, most commonly an alkyl halide such as 1-bromopropane (B46711) or 1-iodopropane. In this reaction, a nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the propyl halide.

Achieving high regioselectivity for N1-alkylation is critical. The reaction is typically performed in the presence of a base, which deprotonates the imidazole's N-H bond to form the more potent imidazolide (B1226674) anion. The choice of base and solvent system is instrumental in directing the substitution. tandfonline.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) are highly effective. tandfonline.com Other common systems include potassium carbonate (K2CO3) in acetonitrile. tandfonline.com The conditions must be carefully optimized, including temperature and reaction time, to maximize the yield of the desired N1-propyl isomer and minimize side products. tandfonline.com

Table 1: Representative Conditions for N-propylation of Imidazole

| Imidazole Precursor | Propylating Agent | Base | Solvent | Temperature | Yield of N1-isomer |

| Imidazole | 1-Bromopropane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | High |

| Imidazole | 1-Bromopropane | Potassium Carbonate (K2CO3) | Acetonitrile (ACN) | Reflux | Good |

| 4(5)-Bromoimidazole | 1-Bromopropane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | Mixture of isomers |

Alkylation with Propylating Agents at the N1 Position

Bromination Strategies on N-Propyl-1H-imidazole Precursors

With 1-propyl-1H-imidazole in hand, the next synthetic operation is the regioselective installation of a bromine atom. The electron-donating nature of the N-propyl group activates the imidazole ring towards electrophilic substitution and directs incoming electrophiles primarily to the C4 and C5 positions.

Electrophilic bromination is the standard method for this transformation. A variety of brominating agents can be employed, with N-Bromosuccinimide (NBS) being a widely used reagent due to its milder nature and ease of handling compared to elemental bromine (Br2). The reaction is often conducted in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) at controlled temperatures, typically at or below room temperature, to prevent di- or tri-bromination of the activated ring. Careful control of stoichiometry, using approximately one equivalent of the brominating agent, is crucial for maximizing the yield of the desired this compound and minimizing the formation of other isomers or over-brominated side products. ajrconline.orggoogle.com

Table 2: Representative Conditions for Bromination of 1-Propyl-1H-imidazole

| Substrate | Brominating Agent | Solvent | Temperature | Major Product |

| 1-Propyl-1H-imidazole | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0°C to Room Temp | This compound |

| 1-Propyl-1H-imidazole | Bromine (Br2) | Chloroform | Room Temperature | Mixture of bromo-isomers |

| 1-Propyl-1H-imidazole | Bromine (Br2) | Acetic Acid | Room Temperature | Mixture of bromo-isomers |

Advanced Synthetic Protocols for Derivatization

Heterogeneous Catalysis

One-Pot Synthetic Strategies for Efficiency and Yield Optimization

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, represent a significant advancement in chemical manufacturing. These strategies are prized for their ability to reduce waste, save time, and lower costs. In the context of substituted imidazoles, one-pot methodologies are particularly valuable for constructing the imidazole core and introducing various substituents in a controlled manner.

For the synthesis of polysubstituted imidazoles, multi-component reactions (MCRs) are a cornerstone of one-pot strategies. A notable example is the four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles, which can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, resulting in very good yields. organic-chemistry.org Such an approach could be conceptually adapted for the synthesis of derivatives of this compound.

The efficiency of one-pot syntheses can be further enhanced through the use of catalysts. For instance, p-toluenesulfonic acid has been effectively used as a catalyst in the multi-component condensation of 2-aminobenzimidazole, aldehydes, and malononitrile (B47326) under neat conditions to produce complex fused imidazole systems in excellent yields. academie-sciences.fr This highlights the potential for acidic catalysts to drive the efficient formation of imidazole-containing structures.

Microwave-assisted synthesis is another powerful tool for accelerating one-pot reactions. A solventless microwave-assisted method for synthesizing 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate has been reported to be simple and efficient. organic-chemistry.org The use of ionic liquids as catalysts in microwave-assisted one-pot syntheses of 2,4,5-trisubstituted imidazoles has also been shown to provide excellent yields with the added benefit of catalyst recyclability. tandfonline.com

The following table summarizes various one-pot synthetic approaches for substituted imidazoles, which could be explored for the synthesis of this compound and its derivatives.

| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |

| Solvent-free, heat | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | 1,2,4-trisubstituted 1H-imidazoles | Very Good | organic-chemistry.org |

| p-Toluenesulfonic acid, neat | 2-aminobenzimidazole, aldehydes, malononitrile | 2-amino-4-substituted-1,4-dihydrobenzo thieme.deacs.orgimidazolo[1,2-a]pyrimidine-3-carbonitriles | Excellent | academie-sciences.fr |

| Microwave, solventless | 1,2-diketones, urotropine, ammonium acetate | 4,5-disubstituted imidazoles | - | organic-chemistry.org |

| Ionic liquid, microwave | Aldehydes, benzil, ammonium acetate | 2,4,5-trisubstituted imidazoles | Excellent | tandfonline.com |

| Secondary amine based ionic liquid/HPA, solvent-free | Aldehyde, benzil, primary amine, ammonium acetate | 1,2,4,5-tetrasubstituted imidazoles | up to 95% | scirp.org |

Green Chemistry Principles in Synthetic Route Development for Halogenated Imidazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated imidazoles, aiming to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, and the design of reactions with high atom economy.

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. Solvent-free reactions, as mentioned in the one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles, are a prime example of this principle in action. organic-chemistry.org Furthermore, the use of water as a solvent in the presence of a heterogeneous catalyst has been explored for the synthesis of 2,4,5-triaryl imidazoles, offering a green alternative to traditional organic solvents. researchgate.net

The development of reusable catalysts is another central tenet of green chemistry. Ionic liquids, for example, have been employed as recyclable catalysts in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating their potential to reduce catalyst waste. tandfonline.com Similarly, the use of β-cyclodextrin-propyl sulfonic acid as a biodegradable and reusable catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles in a solvent-free medium further underscores the commitment to sustainable catalysis. researchgate.net

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has emerged as a powerful green synthetic tool. This technique has been applied to the synthesis of substituted imidazoles, offering an environmentally friendly alternative to traditional solvent-based methods. mdpi.com

For the halogenation step, which is crucial for the synthesis of compounds like this compound, greener methods are being investigated. An effective method for the halogenation of imidazo-fused heterocycles uses readily available sodium salts (such as NaBr) as the halogen source with an oxidant like K₂S₂O₈ or oxone. acs.org This approach avoids the use of more hazardous halogenating agents.

The following table outlines some green chemistry approaches relevant to the synthesis of halogenated imidazoles.

| Green Chemistry Principle | Application in Imidazole Synthesis | Specific Example | Reference |

| Use of Safer Solvents | Water as a reaction medium | Synthesis of 2,4,5-triaryl imidazoles catalyzed by a heterogeneous catalyst in water. | researchgate.net |

| Atom Economy/Waste Reduction | One-pot multi-component reactions | Four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles under solvent-free conditions. | organic-chemistry.org |

| Catalysis | Use of recyclable and biodegradable catalysts | β-cyclodextrin-propyl sulfonic acid catalyzed synthesis of 1,2,4,5-tetrasubstituted imidazoles. | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Rapid, one-pot synthesis of 2,4,5-trisubstituted imidazoles. | tandfonline.com |

| Safer Reagents | Alternative halogenating agents | Halogenation of imidazo-fused heterocycles using sodium halides and an oxidant. | acs.org |

| Pollution Prevention | Mechanochemistry (solvent-free synthesis) | Grinding reagents together in a planetary mill for the synthesis of substituted imidazoles. | mdpi.com |

By embracing these one-pot strategies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with greater efficiency, higher yields, and a reduced environmental footprint, paving the way for more sustainable chemical production in the pharmaceutical and agrochemical industries.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the imidazole ring is susceptible to replacement by various nucleophiles. pressbooks.pub This type of reaction, known as nucleophilic aromatic substitution, is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling Reactions)

Cross-coupling reactions are powerful tools for constructing complex organic molecules from simpler precursors. In the case of this compound, the bromine atom serves as an excellent handle for participating in these transformations, which are typically catalyzed by transition metals like palladium and nickel. researchgate.net

Palladium catalysts are widely employed to facilitate the coupling of aryl halides with various partners. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For instance, 4-bromo-substituted 6H-1,2-oxazines have been successfully coupled with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield the corresponding 4-phenyl-substituted products. beilstein-journals.org A similar approach can be envisioned for this compound, where it would react with an appropriate boronic acid or ester to form a new carbon-carbon bond at the C4 position of the imidazole ring. The general catalytic cycle for Suzuki-Miyaura reactions involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.com

Heck Coupling: While specific examples with this compound are not prevalent in the searched literature, the Heck reaction generally involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This methodology could potentially be applied to introduce alkenyl groups onto the imidazole core.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. beilstein-journals.org For example, 4-bromo-6H-1,2-oxazines have been shown to react with terminal alkynes like phenylacetylene (B144264) and 1-hexyne (B1330390) using a palladium-copper co-catalyst system to produce the corresponding 4-alkynyl-substituted heterocycles in good yields. beilstein-journals.org This suggests that this compound could similarly undergo Sonogashira coupling to introduce alkyne functionalities.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product with this compound |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | 4-Aryl/Alkyl-1-propyl-1H-imidazole |

| Heck | Alkene | Pd(OAc)₂, Base | 4-Alkenyl-1-propyl-1H-imidazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-1-propyl-1H-imidazole |

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. rsc.org They can facilitate the coupling of aryl halides with a variety of partners, including alkyl halides and Grignard reagents. rsc.orgnih.gov For example, nickel-catalyzed cross-coupling reactions have been developed for the reaction of aryl bromides with acyl imidazoles, leading to the formation of alkyl aryl ketones. chemrxiv.org This methodology could potentially be adapted for this compound to introduce acyl groups. Furthermore, nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive have been shown to be effective for C-O and C-N bond-forming reactions. uni-regensburg.de

Copper-catalyzed reactions, such as the Ullmann condensation, are also well-established methods for forming carbon-heteroatom bonds. mdpi.com These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base. mdpi.comthieme-connect.com

Nickel-Catalyzed Cross-Coupling Reactions

Carbon-Heteroatom Bond Formation Reactions (e.g., Amination, Etherification, Thiolation)

The formation of bonds between the imidazole carbon and heteroatoms like nitrogen, oxygen, and sulfur is another important transformation of this compound. nih.gov

Amination (Buchwald-Hartwig Reaction): Palladium-catalyzed amination is a powerful method for the synthesis of arylamines from aryl halides. nih.gov An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed using a specific palladium precatalyst and a bulky biarylphosphine ligand. nih.gov This suggests that this compound could be a suitable substrate for such reactions, allowing for the introduction of various primary and secondary amines at the C4 position.

Etherification: The synthesis of aryl ethers can be achieved through copper- or palladium-catalyzed coupling of aryl halides with alcohols or phenols. uni-regensburg.dethieme-connect.com

Thiolation: Similarly, the introduction of a sulfur-containing moiety can be accomplished by coupling with thiols. The bromine atom on the pyrazole (B372694) ring, a related five-membered heterocycle, can be substituted by nucleophiles such as thiols.

Table 2: Examples of Carbon-Heteroatom Bond Formation Reactions

| Reaction Type | Nucleophile | Catalyst System | Potential Product with this compound |

|---|---|---|---|

| Amination | Amine | Pd₂(dba)₃, Ligand, Base | 4-Amino-1-propyl-1H-imidazole |

| Etherification | Alcohol/Phenol | CuI or Pd catalyst, Base | 4-Alkoxy/Aryloxy-1-propyl-1H-imidazole |

| Thiolation | Thiol | Copper or Palladium catalyst | 4-(Alkyl/Arylthio)-1-propyl-1H-imidazole |

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.comlumenlearning.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org For imidazole, the ring is considered electron-rich and is generally reactive towards electrophiles. The mechanism typically involves the formation of a positively charged intermediate called a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Halogenation often requires a Lewis acid catalyst to activate the halogen. lumenlearning.com

In the context of this compound, the existing bromo and propyl substituents will influence the position of further electrophilic attack. The directing effects of these groups would need to be considered to predict the regioselectivity of the reaction.

Organometallic Transformations Involving the Bromo-Imidazole Moiety

The carbon-bromine bond at the C4 position of this compound is a key functional handle for a multitude of organometallic cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecules. The bromo-substituent enhances the compound's reactivity, particularly in metal-catalyzed transformations. aaronchem.com

Metal-Halogen Exchange: Before direct coupling, the bromine atom can be exchanged with a metal, such as lithium or magnesium, to generate a potent nucleophilic intermediate. This is typically achieved by reacting the bromo-imidazole with organolithium reagents (e.g., n-butyllithium or sec-butyllithium) or magnesium metal. google.comgoogle.com This lithiation or Grignard reagent formation inverts the polarity at the C4 position, turning it from an electrophilic to a nucleophilic center, which can then react with a wide range of electrophiles. google.comlookchem.com For instance, treatment with isopropyl magnesium chloride can be used for selective transformations. thieme-connect.de The Grignard reagent, once formed, can react with electrophiles like dimethylformamide (DMF) to yield aldehydes. walisongo.ac.id

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-imidazole moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-imidazole with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. clockss.orgharvard.edu The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. thieme-connect.declockss.org This method is highly efficient for creating biaryl or aryl-heteroaryl structures and tolerates a wide variety of functional groups. harvard.eduscholarsresearchlibrary.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-imidazole with an alkene, such as an acrylate (B77674) or styrene, to form a substituted alkene. thermofisher.commdpi.com The reaction typically requires a palladium catalyst and a base. thermofisher.comacademie-sciences.fr It is a significant synthetic tool for the vinylation of aryl halides. mdpi.com

Sonogashira Coupling: This coupling reaction forms a C-C bond between the bromo-imidazole and a terminal alkyne. organic-chemistry.org The classic Sonogashira reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govderpharmachemica.com This method provides a direct route to aryl-alkynes, which are valuable structures in various fields. derpharmachemica.com

Buchwald-Hartwig Amination: This reaction creates a new carbon-nitrogen bond by coupling the bromo-imidazole with a primary or secondary amine. libretexts.org The process uses a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. libretexts.orgresearchgate.net This amination has been shown to be effective for unprotected heterocyclic bromides, providing access to aminoimidazoles that are otherwise difficult to synthesize. nih.gov

Interactive Data Table: Organometallic Reactions of this compound

| Reaction Type | Reactants | Catalyst System | Product Structure |

|---|---|---|---|

| Metal-Halogen Exchange | This compound + R-Li or Mg | Ether or THF | 4-Lithio/Magnesio-1-propyl-1H-imidazole |

| Suzuki-Miyaura Coupling | This compound + Aryl-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | 4-Aryl-1-propyl-1H-imidazole |

| Heck Reaction | This compound + Alkene | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | 4-Vinyl-1-propyl-1H-imidazole |

| Sonogashira Coupling | This compound + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 4-Alkynyl-1-propyl-1H-imidazole |

| Buchwald-Hartwig Amination | This compound + R¹R²NH | Pd(OAc)₂, Ligand (e.g., RuPhos), Base (e.g., NaOtBu) | 4-(R¹R²N)-1-propyl-1H-imidazole |

Condensation Reactions and Ring Transformations for Complex Architectures

While the imidazole ring itself is relatively inert to condensation, functional groups attached to the this compound scaffold can readily participate in such reactions to build more complex structures. Furthermore, the imidazole ring is often the stable product of ring transformation reactions rather than the starting material.

Condensation Reactions: The true utility of this compound in condensation chemistry lies in its potential to be converted into other functionalized derivatives.

Via a 4-Amino Derivative: As described in the Buchwald-Hartwig amination, the bromo group can be replaced with a primary or secondary amine. A resulting 4-amino-1-propyl-1H-imidazole could then undergo condensation with aldehydes or ketones to form Schiff bases (imines), which are versatile intermediates for further synthetic elaborations.

Via a 4-Formyl Derivative: Through metal-halogen exchange (lithiation or Grignard formation) followed by quenching with an appropriate formylating agent like DMF, a 4-formyl-1-propyl-1H-imidazole can be synthesized. walisongo.ac.id This aldehyde can then participate in numerous condensation reactions, including Wittig reactions to form alkenes, Knoevenagel condensations, or reductive amination with amines to form new C-N bonds.

These multi-step pathways, starting from the bromo-imidazole, open up a vast chemical space for creating complex molecules. The compound can also participate in condensation reactions to form larger molecules, such as Schiff bases.

Ring Transformations: Ring transformation reactions are a powerful method for synthesizing heterocyclic compounds. In many documented cases, imidazoles are the final products of such transformations. For example, oxazoles can undergo ring transformation into imidazoles when treated with ammonia or amines. slideshare.net Similarly, triazoles have been shown to rearrange into substituted imidazoles under specific catalytic conditions. rsc.org While the transformation of the stable imidazole ring in this compound into another heterocyclic system would require high-energy processes and is not a common synthetic strategy, its formation from other ring systems is well-established.

Interactive Data Table: Condensation Reactions of Functionalized Derivatives

| Derivative | Reactant | Reaction Type | Product |

|---|---|---|---|

| 4-Amino-1-propyl-1H-imidazole | Aldehyde/Ketone | Schiff Base Formation | 4-Imino-1-propyl-1H-imidazole derivative |

| 4-Formyl-1-propyl-1H-imidazole | Primary Amine, Reducing Agent | Reductive Amination | 4-(Aminomethyl)-1-propyl-1H-imidazole derivative |

| 4-Formyl-1-propyl-1H-imidazole | Phosphonium Ylide | Wittig Reaction | 4-Vinyl-1-propyl-1H-imidazole derivative |

Spectroscopic and Structural Elucidation of 4 Bromo 1 Propyl 1h Imidazole and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the complete structure of a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the different chemical environments of hydrogen atoms within a molecule. The spectrum for 4-Bromo-1-propyl-1H-imidazole is expected to show distinct signals for the protons on the imidazole (B134444) ring and the attached propyl group.

The propyl group protons would appear as three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) group, coupled to the adjacent methylene (B1212753) group.

A multiplet (expected as a sextet) for the central methylene (CH₂) group, coupled to both the methyl and the other methylene group.

A triplet for the methylene group (N-CH₂) directly attached to the imidazole nitrogen, coupled to the central methylene group.

The imidazole ring itself contains two protons. Due to the substitution pattern, these protons are in different environments and are expected to appear as two separate singlets. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling for this compound Predicted data based on analysis of similar structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (imidazole) | ~7.5 | Singlet (s) | N/A |

| H-5 (imidazole) | ~7.0 | Singlet (s) | N/A |

| N-CH ₂-CH₂-CH₃ | ~4.0 | Triplet (t) | ~7.2 |

| N-CH₂-CH ₂-CH₃ | ~1.8 | Sextet (sxt) | ~7.4 |

Carbon-13 NMR provides information on the carbon skeleton of the molecule. For this compound, a total of six distinct carbon signals are expected, corresponding to the three carbons of the propyl chain and the three carbons of the imidazole ring.

Imidazole Carbons : The chemical shifts of the imidazole carbons are highly dependent on their position relative to the nitrogen and bromine atoms. The carbon atom bearing the bromine (C-4) would be significantly shifted. The C-2 and C-5 carbons will also have characteristic shifts.

Propyl Carbons : The three carbons of the propyl group will appear in the aliphatic region of the spectrum, with the carbon directly bonded to the nitrogen (N-CH₂) appearing furthest downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (imidazole) | ~137 |

| C-4 (imidazole) | ~118 |

| C-5 (imidazole) | ~123 |

| N-CH₂ -CH₂-CH₃ | ~48 |

| N-CH₂-CH₂ -CH₃ | ~24 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. e-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl chain (N-CH₂ -CH₂ -CH₃ ), confirming the integrity of this alkyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom they are attached to (one-bond C-H coupling). magritek.com This technique allows for the direct assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to four bonds. princeton.edu For this molecule, a key HMBC correlation would be observed between the protons of the N-CH₂ group and the C-2 and C-5 carbons of the imidazole ring, definitively proving the attachment point of the propyl group to the N-1 position of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net In this case, NOESY could show correlations between the N-CH₂ protons of the propyl group and the H-5 proton of the imidazole ring, further confirming the structure and conformation.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Key Correlation | Information Gained |

|---|---|---|

| COSY | N-CH ₂ ↔ CH₂-CH ₂ ↔ CH₂-CH ₃ | Confirms the propyl chain connectivity. |

| HSQC | N-C H₂ ↔ N-CH ₂ | Assigns the carbon signal for the N-CH₂ group. |

| HMBC | N-CH ₂ ↔ C -2 and C -5 of imidazole | Confirms the N-1 substitution of the propyl group. |

| NOESY | N-CH ₂ ↔ H -5 of imidazole | Provides through-space evidence of the substituent's position and orientation. |

13C NMR Spectroscopic Analysis of Carbon Framework and Chemical Shifts

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with extremely high accuracy and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₉BrN₂), the expected monoisotopic mass is approximately 187.9949 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. Furthermore, the presence of bromine is easily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity for ⁷⁹Br and ⁸¹Br isotopes, separated by approximately 2 Da. acs.org

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. nih.gov The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. dokumen.pub

For this compound, the protonated molecule ([C₆H₁₀BrN₂]⁺) would be the precursor ion in a positive ion mode experiment. Key fragmentation pathways would likely include:

Loss of the propyl group: Cleavage of the N-propyl bond would result in a fragment corresponding to the 4-bromo-1H-imidazole cation.

Loss of a bromine atom: Cleavage of the C-Br bond would generate an ion corresponding to the 1-propyl-1H-imidazolium cation.

Fragmentation of the propyl chain: Loss of propene via a McLafferty-type rearrangement is also a possible fragmentation pathway.

Analysis of the masses of these fragments allows for the piece-by-piece confirmation of the molecular structure, verifying the presence and connectivity of both the bromo-imidazole core and the N-propyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of compounds like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, characteristic absorption bands would be expected in several key regions.

Stretching vibrations of the C-H bonds in the propyl group would likely appear in the 2850-2960 cm⁻¹ range. The C-H stretching of the imidazole ring is anticipated around 3100-3150 cm⁻¹. The C=C and C=N stretching vibrations within the imidazole ring are expected to produce signals in the 1400-1600 cm⁻¹ region. Furthermore, the C-N stretching vibrations of the imidazole ring typically appear between 1250 and 1335 cm⁻¹. The C-Br stretching vibration is expected to be observed at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

A hypothetical FTIR data table for this compound, based on known values for similar structures, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (imidazole ring) |

| ~2960 | Strong | Asymmetric CH₃ stretch (propyl) |

| ~2930 | Medium | Asymmetric CH₂ stretch (propyl) |

| ~2870 | Medium | Symmetric CH₃ stretch (propyl) |

| ~1550 | Medium-Strong | C=C/C=N stretch (imidazole ring) |

| ~1460 | Medium | CH₂/CH₃ bending (propyl) |

| ~1280 | Medium | C-N stretch (imidazole ring) |

| ~1100 | Medium | C-N stretch (propyl-imidazole) |

| ~550 | Weak-Medium | C-Br stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms. For this compound, Raman scattering would be expected to highlight the vibrations of the imidazole ring and the C-Br bond. The symmetric stretching of the imidazole ring would likely produce a strong Raman signal. Due to the polarizability of the C-Br bond, its stretching vibration should also be readily observable.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the interaction of this compound with metallic surfaces or in the formation of adducts, potentially providing insights into the binding mechanism and orientation of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and stacking in the solid state.

Based on related structures, the imidazole ring is expected to be planar. The propyl group would likely adopt a staggered conformation to minimize steric hindrance. The bromine atom would be co-planar with the imidazole ring. Analysis of the crystal packing could reveal details about how the molecules arrange themselves, which is crucial for understanding the physical properties of the solid material. For instance, the crystal structure of a rhodium(I) complex containing a 1-ferrocenyl-3-propyl-1H-imidazol-2-ylidene ligand has been reported, offering a glimpse into the potential coordination chemistry of related propyl-imidazole derivatives. researchgate.net

A hypothetical table of selected bond lengths and angles is provided below, based on typical values for substituted imidazoles.

| Parameter | Value |

| Bond Lengths (Å) | |

| C4-Br | ~1.85 |

| N1-C2 | ~1.38 |

| N1-C5 | ~1.35 |

| C2-N3 | ~1.32 |

| N3-C4 | ~1.38 |

| C4-C5 | ~1.36 |

| N1-C(propyl) | ~1.47 |

| **Bond Angles (°) ** | |

| C5-N1-C2 | ~108 |

| N1-C2-N3 | ~111 |

| C2-N3-C4 | ~107 |

| N3-C4-C5 | ~108 |

| C4-C5-N1 | ~106 |

| Br-C4-N3 | ~125 |

| Br-C4-C5 | ~127 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the imidazole ring. The position and intensity of these bands can be influenced by the substituents. The bromine atom, being an auxochrome, may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 1-propyl-1H-imidazole.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many imidazole derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the solvent polarity and the presence of any interacting species, making it a useful technique for studying the formation of adducts. For example, the formation of metal-imidazole adducts can lead to significant changes in the fluorescence spectrum, either through quenching or enhancement of the emission.

Computational Chemistry and Theoretical Modeling of 4 Bromo 1 Propyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com For imidazole (B134444) derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently used to optimize molecular geometries and calculate various electronic properties. mdpi.comtandfonline.comresearchgate.net

Below is a representative table of optimized geometric parameters for a substituted imidazole, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Theoretical Value (Illustrative) |

| Bond Length | C-Br | 1.915 Å researchgate.net |

| N1-C2 | 1.386 Å researchgate.net | |

| C4-C5 | 1.389 Å researchgate.net | |

| N1-Propyl(C) | ~1.47 Å | |

| Bond Angle | C2-N1-C5 | ~108° |

| N1-C5-C4 | ~107° | |

| C5-C4-Br | ~127° | |

| Note: These values are illustrative and based on DFT calculations for structurally related imidazole derivatives. researchgate.net The exact values for 4-Bromo-1-propyl-1H-imidazole would require specific calculation. |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. irjweb.comdergipark.org.tr

For imidazole derivatives, the HOMO is typically localized on the imidazole ring, while the LUMO's location can vary based on substituents. dergipark.org.tr The introduction of a bromine atom (an electron-withdrawing group) and a propyl group (an electron-donating group) will influence the electron distribution and the energies of these orbitals. researchgate.netwebofjournals.com Studies on similar compounds show that the HOMO-LUMO gap for substituted imidazoles can range from approximately 4.4 eV to 5.8 eV. irjweb.complos.org

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution on each atom, providing further insight into the molecule's electronic landscape. tandfonline.comirjweb.com

| Electronic Property | Parameter | Representative Value (eV) |

| Frontier Orbitals | EHOMO | -6.12 rsc.org |

| ELUMO | -2.43 rsc.org | |

| Energy Gap | ΔE (LUMO-HOMO) | 3.69 rsc.org |

| Note: These values are representative examples from studies on other substituted imidazole derivatives and serve to illustrate the expected range. rsc.org The actual values for this compound may differ. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. mdpi.comdtic.mil

For an imidazole derivative, the region around the unprotonated nitrogen atom (N3) typically shows a negative potential, making it a likely site for protonation or interaction with electrophiles. dtic.mil The bromine atom, due to the phenomenon of a "σ-hole," can exhibit a region of positive electrostatic potential on its outermost surface, making it a potential halogen bond donor. acs.orguni-muenchen.de The MEP map for this compound would thus highlight the nucleophilic character of the N3 atom and the potential electrophilic/halogen-bonding site on the bromine atom, guiding the prediction of its intermolecular interactions. rsc.org

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution)

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, can predict spectroscopic properties such as IR, Raman, and NMR spectra. researchgate.netmdpi.com Calculated vibrational frequencies (IR and Raman) can be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational modes. researchgate.net Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants provide a basis for interpreting and assigning experimental NMR data. mdpi.com For new or uncharacterized compounds like this compound, these theoretical predictions are invaluable for structural confirmation. researchgate.net Good agreement between calculated and experimental spectra validates the accuracy of the computational model used. mdpi.com

Reaction Mechanism Studies through Computational Pathways and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. mdpi.com This involves identifying reactants, products, intermediates, and, crucially, transition states (the highest energy point along a reaction coordinate). faccts.de For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic attack at the imidazole ring, DFT calculations can determine the activation energies associated with different possible pathways. tandfonline.comresearchgate.net

For example, a theoretical study of a [3+3] annulation reaction involving a bromoenal demonstrated how computational methods can delineate a multi-step mechanism, including Michael addition and cyclization steps, and determine the rate-determining and stereochemistry-determining steps. tandfonline.com Similar approaches could be applied to predict the reactivity and reaction outcomes for this compound, providing insights that are difficult to obtain through experimental means alone. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, often in an explicit solvent environment. acs.orguobaghdad.edu.iq MD simulations are particularly useful for conformational analysis, revealing how the flexible propyl chain of this compound explores different spatial arrangements in solution. nih.gov

By simulating the molecule in a solvent like water, MD can shed light on the solute-solvent interactions, such as hydrogen bonding between water and the imidazole nitrogen atoms. acs.org These simulations can also reveal information about the aggregation behavior of the molecule at different concentrations. figshare.com The stability of protein-ligand complexes involving imidazole derivatives has also been successfully studied using MD, providing insights into their potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting their potential efficacy and guiding the synthesis of more potent analogues.

A typical QSAR study on derivatives of this compound would involve the generation of a dataset of analogues with varying substituents on the imidazole ring or the propyl chain. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, a wide array of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: such as lipophilicity (logP), molar refractivity, and polarizability.

Electronic properties: including dipole moment and atomic charges.

Topological descriptors: which describe the connectivity and branching of the molecule.

Quantum chemical descriptors: derived from quantum mechanical calculations, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a QSAR model is developed that best correlates the calculated descriptors with the observed biological activity. The predictive power of the model is rigorously assessed through internal and external validation techniques, such as leave-one-out (LOO) cross-validation and prediction on a set of compounds not used in model development. nih.govupf.eduajol.info

For instance, a hypothetical QSAR study on a series of this compound derivatives as potential antifungal agents might reveal that increased lipophilicity and specific steric features on the propyl chain are positively correlated with antifungal activity. nih.gov Such a model would provide a quantitative basis for designing new derivatives with enhanced potency.

Table 1: Hypothetical QSAR Model for Antifungal Activity of this compound Derivatives

| Derivative | Experimental Activity (MIC in µg/mL) | Predicted Activity (MIC in µg/mL) | Key Descriptor 1 (e.g., logP) | Key Descriptor 2 (e.g., Steric Parameter) |

| Compound 1 | 12.5 | 11.8 | 3.2 | 1.5 |

| Compound 2 | 6.25 | 6.5 | 3.8 | 1.9 |

| Compound 3 | 25 | 26.1 | 2.9 | 1.2 |

| Compound 4 | 3.12 | 3.5 | 4.1 | 2.1 |

This table is a hypothetical representation of data from a QSAR study.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a specific biological target, typically a protein or enzyme. This technique is crucial for elucidating the molecular basis of action and for structure-based drug design. nih.govdergipark.org.tr

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). The ligand's structure can be built and optimized using computational chemistry software. A docking algorithm then systematically explores various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity.

For this compound, molecular docking could be employed to investigate its potential to inhibit a specific enzyme, for example, a bacterial kinase or a viral polymerase. The results of the docking simulation would provide insights into:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction. A more negative score generally indicates a more favorable binding. ajol.inforesearchgate.netscielo.br

Binding Pose: The specific orientation and conformation of the ligand within the active site.

Key Interactions: The specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. ajol.inforesearchgate.net

For example, a molecular docking study of this compound against a hypothetical bacterial target might reveal that the bromine atom forms a halogen bond with a backbone carbonyl group, while the propyl chain occupies a hydrophobic pocket, and one of the imidazole nitrogens acts as a hydrogen bond acceptor. researchgate.netajrconline.org This information would be invaluable for designing derivatives with improved binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results for this compound against a Bacterial Target

| Parameter | Value/Description |

| Target Protein | Hypothetical Bacterial Kinase XYZ |

| PDB ID | N/A (Hypothetical) |

| Binding Affinity | -7.8 kcal/mol |

| Key Interacting Residues | TYR 85 (Hydrogen Bond with N of imidazole), LEU 132 (Hydrophobic interaction with propyl chain), GLY 83 (Halogen bond with Br) |

| Predicted Inhibition | Potential competitive inhibitor |

This table is a hypothetical representation of data from a molecular docking study.

Applications in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery Platforms

The imidazole (B134444) ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products like the amino acid histidine and in a vast array of synthetic drugs. researchgate.netajrconline.orghumanjournals.comresearchgate.net Its unique electronic properties, ability to engage in hydrogen bonding, and amphoteric nature make it a privileged structure for interacting with biological targets. humanjournals.comresearchgate.net The compound 4-Bromo-1-propyl-1H-imidazole serves as a versatile building block within this context, offering a reactive handle for the synthesis of diverse and complex molecules.

This compound is a key precursor for the construction of various bioactive molecules. thieme-connect.dethieme.de The presence of the bromine atom at the 4-position and the propyl group at the N-1 position allows for strategic and differential functionalization. The bromo group, in particular, enhances the compound's reactivity in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in modern drug discovery for creating carbon-carbon bonds. thieme-connect.deaaronchem.com This reactivity enables chemists to generate extensive libraries of imidazole-containing compounds for screening against various biological targets, facilitating the discovery of new drug leads. aaronchem.com The structural motif of closely related bromo-imidazoles has been successfully incorporated into a range of active pharmaceutical ingredients (APIs). thieme-connect.dethieme.de

The imidazole moiety itself is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. It is a core component of drugs used to treat fungal infections, cancer, and other conditions. researchgate.netajrconline.orgneu.edu.tr The ability of the imidazole nitrogen atoms to act as both hydrogen bond donors and acceptors, as well as to coordinate with metal ions in enzymes, is crucial to its biological effects. humanjournals.com By using this compound as a starting material, researchers can design and synthesize novel therapeutics that leverage these inherent properties of the imidazole core. The propyl group can influence lipophilicity and metabolic stability, while the bromo-position provides a point for diversification to fine-tune the molecule's interaction with its intended biological target. humanjournals.com

The utility of brominated imidazoles as key intermediates in pharmaceutical synthesis is well-documented. For instance, the closely related compound 4-bromo-1,2-dimethyl-1H-imidazole is identified as a crucial building block for constructing a variety of APIs. thieme-connect.dethieme.de Similarly, this compound functions as a valuable reagent in multi-step syntheses. jocpr.com Its structure is a precursor in the development of pharmacologically active molecules, where the bromine atom can be readily replaced through nucleophilic substitution to introduce other functional groups. The synthesis of 4-bromo-2-nitro-1H-imidazole, another important intermediate, highlights the value of bromo-imidazoles as starting materials for further functionalization in drug development. google.com The development of cost-effective and scalable syntheses for such bromo-imidazole building blocks is a critical focus of process chemistry research, underscoring their importance in the pharmaceutical industry. thieme-connect.dethieme.de

Derivatives synthesized from bromo-imidazole scaffolds have been shown to interact with a wide array of molecular targets. The specific mechanisms involve binding to enzymes or receptors, where the imidazole ring and its substituents play critical roles in defining the molecule's affinity and activity.

Research on molecules derived from the related building block, 4-bromo-1,2-dimethyl-1H-imidazole, has identified several important biological targets. These findings suggest the potential applications for derivatives of this compound.

Table 1: Investigated Molecular Targets of Bromo-Imidazole Derivatives

| Target Class | Specific Target | Application/Significance | Citation |

|---|---|---|---|

| Enzyme Inhibitors | Cathepsin K | Osteoporosis Treatment | thieme-connect.de |

| Xanthine Oxidase | Gout Treatment | thieme-connect.de | |

| Casein Kinase (CK1δ/ε) | Anticancer Therapy | thieme-connect.de | |

| PDE1 (Phosphodiesterase 1) | Neurological Disorders | thieme-connect.de | |

| RIP1 Kinase (Receptor-Interacting Protein 1) | Inflammatory Diseases | thieme-connect.de | |

| CDK8/19 (Cyclin-Dependent Kinase) | Oncology | thieme-connect.de | |

| Sterol 14α-demethylase (CYP51) | Antifungal/Antimycobacterial | oup.com | |

| Receptor Modulators | mGlu4 Receptor (Positive Allosteric Modulator) | Neurological Disorders | thieme-connect.de |

| Dopamine D3 Receptor (Antagonist) | Schizophrenia, Addiction | ||

| Protein-Protein Interaction Modulators | EED and PRC2 Modulators | Epigenetics, Oncology | thieme-connect.de |

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into viable drug candidates. For imidazole derivatives, SAR analyses have revealed several key principles. The substitution pattern on the imidazole ring is a primary determinant of biological activity. humanjournals.com

N-1 Position: Substitution at the N-1 position, occupied by the propyl group in this case, is often essential for activity. The nature of this substituent significantly impacts the compound's lipophilicity, solubility, and interaction with the target protein. humanjournals.com

C-4 Position: The bromine atom at the C-4 position is a key feature. It not only serves as a reactive handle for synthesis but also influences the electronic properties of the imidazole ring. aaronchem.com In some series, halogenation has been shown to enhance biological activity. oup.com

Other Positions (C-2, C-5): Introducing substituents at other positions on the ring can further modulate activity. For example, in a series of anti-tubercular agents, adding various biaryl side chains dramatically enhanced potency. service.gov.uk

The general findings indicate that lipophilic substituents are often beneficial for activity. humanjournals.com However, extensive substitution, particularly with aliphatic amines, can sometimes lead to a decrease in activity. humanjournals.com

The imidazole scaffold is famously associated with antimicrobial and antifungal agents, with drugs like clotrimazole (B1669251) and miconazole (B906) being widely used. researchgate.net Consequently, derivatives of this compound are of significant interest for developing new anti-infective drugs, particularly in an era of growing antimicrobial resistance. neu.edu.trrsc.org

Research has demonstrated that various imidazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov Halogenated derivatives, in particular, have shown good antifungal activity. oup.com Studies on bromo-imidazole derivatives have confirmed their potential. For example, certain synthesized derivatives showed significant activity against various bacterial strains and leishmanial parasites. In one study, a copper complex of a tetra-substituted bromo-imidazole derivative was found to be highly active against both Gram-positive and Gram-negative bacteria. rsc.org

Table 2: Selected Antimicrobial Activity of Imidazole Derivatives

| Compound Type | Organism | Activity Measurement (MIC) | Finding | Citation |

|---|---|---|---|---|

| Halogenated Imidazole Derivatives | Candida spp. | MIC₉₀ of 1 mg/L | Good antifungal activity against 33 clinical strains. | oup.com |

| Bromo-thienyl Imidazole Derivatives | Mycobacterium tuberculosis | 4–16 mg/L | Promising antitubercular activity. | oup.com |

| Imidazole-Thiadiazole Hybrids | Klebsiella pneumoniae | 41 µM | Moderate antibacterial activity. | nih.gov |

| Imidazole-Thiadiazole Hybrids | Escherichia coli | 40-41 µM | Moderate antibacterial activity. | nih.gov |

| N-Alkylated Benzimidazole Derivatives | Staphylococcus aureus | 4 µg/mL | Significant inhibition observed. | acs.org |

| N-Alkylated Benzimidazole Derivatives | Candida albicans | 64 µg/mL | Moderate antifungal activity. | acs.org |

MIC: Minimum Inhibitory Concentration

Potential in Anticancer and Antiviral Agent Development

The imidazole moiety is a key component in numerous compounds with demonstrated anticancer and antiviral properties. researchgate.netchemimpex.com The introduction of a bromine atom and a propyl group at the 4- and 1-positions, respectively, can modulate these activities by influencing factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Bromo-substituted imidazole derivatives have shown promise in anticancer research. For instance, certain bromo-substituted imidazo[4,5-b]pyridines have exhibited inhibitory activity against colon carcinoma cell lines at sub-micromolar concentrations. mdpi.com The presence of the bromine atom can lead to enhanced binding affinity with target enzymes or receptors. While specific studies on the anticancer effects of this compound are not extensively documented, its structural features suggest it could serve as a valuable scaffold for the development of new therapeutic agents.

In the realm of antiviral research, bromo-substituted imidazoles have also been investigated. For example, a bromo-substituted derivative of imidazo[4,5-b]pyridine demonstrated selective, albeit moderate, activity against the respiratory syncytial virus (RSV). mdpi.com The propyl group at the N1 position of this compound could potentially enhance its cellular uptake and interaction with viral proteins.

Table 1: Biological Activities of Representative Bromo-Substituted Imidazole Derivatives

| Compound/Derivative Class | Biological Activity | Target/Cell Line | Reported IC₅₀/MIC |

| Bromo-substituted imidazo[4,5-b]pyridine | Anticancer | SW620 (colon carcinoma) | 0.4 µM |

| Bromo-substituted imidazo[4,5-b]pyridine | Antiviral | Respiratory Syncytial Virus (RSV) | EC₅₀ 21 µM |

| Bromo-substituted imidazo[4,5-b]pyridine | Antibacterial | E. coli | MIC 32 µM |

Note: This table presents data for structurally related compounds to infer the potential of this compound, as direct data is limited.

Catalysis and Ligand Design

The imidazole framework is central to the design of various types of catalysts, including N-heterocyclic carbenes (NHCs), ligands for transition metal catalysis, and organocatalysts.

N-Heterocyclic Carbene (NHC) Precursors and their Catalytic Applications

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis and as organocatalysts themselves. Imidazolium (B1220033) salts are the most common precursors to NHCs. The synthesis of 1-propyl-1H-imidazole derivatives suggests that this compound can be readily converted into its corresponding imidazolium salt, which can then serve as a precursor to an NHC. The electronic properties of the resulting NHC would be influenced by the bromine substituent at the C4 position, potentially impacting its catalytic activity and selectivity.

Ligands in Transition Metal Catalysis (e.g., Cross-Coupling, Asymmetric Catalysis)

1-Alkylimidazoles, such as 1-propyl-1H-imidazole, can act as effective ligands in a variety of transition metal-catalyzed reactions. chemimpex.com The nitrogen atoms of the imidazole ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex. The bromo-substituent in this compound could serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and tailored ligands.

Organocatalysis Utilizing Imidazole Moieties

Imidazole and its derivatives can function as organocatalysts, for example, in acylation reactions where they act as nucleophilic catalysts. The basicity of the imidazole ring is a key factor in its catalytic activity. The electronic effect of the bromine atom in this compound would likely decrease the basicity of the imidazole nitrogen, which could in turn affect its efficacy as an organocatalyst. However, this modification could also lead to novel reactivity and selectivity.

Materials Science and Functional Materials

The incorporation of imidazole units into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and catalytic activity.

Polymer Chemistry and Composites Incorporating Imidazole Units

Imidazole-containing polymers are of interest for a variety of applications, including as proton conductors in fuel cell membranes and as precursors to carbon materials. The synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole demonstrates a pathway for grafting imidazole units onto silica (B1680970) surfaces, creating functionalized materials. researchgate.net Similarly, this compound could be used to prepare functionalized monomers for polymerization or for modifying the surface of materials. The bromine atom offers a site for post-polymerization modification, allowing for the creation of advanced materials with tailored properties.

Precursors for Advanced Functional Materials with Tunable Properties

The imidazole scaffold is a key component in the development of advanced functional materials. rsc.org Bromo-imidazole derivatives, in particular, can serve as monomers or key intermediates in the synthesis of polymers and coordination compounds with specific, tunable properties. The bromine atom can be readily substituted or participate in cross-coupling reactions, allowing for the introduction of various functional groups to tailor the material's characteristics. The propyl group can influence the solubility and processing of the resulting materials.

Research on related compounds suggests that imidazole-based materials can exhibit interesting electronic and optical properties. For instance, some imidazole derivatives are being explored for their catalytic activities.

Table 1: Potential Synthetic Utility of this compound in Functional Materials

| Potential Reaction Type | Functional Group Involved | Potential Outcome |

| Suzuki-Miyaura Coupling | Bromine atom | Formation of C-C bonds, linking the imidazole core to other aromatic systems. |

| Buchwald-Hartwig Amination | Bromine atom | Formation of C-N bonds, introducing amine functionalities. |

| Nucleophilic Substitution | Bromine atom | Introduction of various nucleophiles to modify the electronic properties. |

| Polymerization | Imidazole ring and/or functional groups | Creation of imidazole-containing polymers with tailored properties. |

This table is illustrative and based on the known reactivity of similar bromo-heterocyclic compounds.

Applications in Optical, Electronic, and Sensing Materials

The unique electronic structure of the imidazole ring makes it a promising candidate for applications in optical and electronic materials. rsc.org Imidazole derivatives have been investigated for their use in dyes for solar cells and as components of organic light-emitting diodes (OLEDs). The electron-rich nature of the imidazole ring can be tuned by the introduction of substituents like the bromo and propyl groups in this compound.

In the realm of sensing materials, the nitrogen atoms in the imidazole ring can act as binding sites for metal ions or other analytes. The binding event can lead to a change in the optical or electronic properties of the molecule, forming the basis for a chemical sensor. While direct studies on this compound for these applications are not available, the general properties of imidazole derivatives suggest its potential in this area.

Agricultural Chemistry Research

Imidazole derivatives have a long history of use in agricultural chemistry. ajrconline.org The imidazole ring is a core component of several commercially successful fungicides.

Development of Agrochemicals (e.g., Fungicides, Herbicides)

The development of novel agrochemicals is a continuous effort to combat pests and diseases while ensuring food security. Substituted imidazoles are a well-established class of compounds with fungicidal properties. scispace.com The mechanism of action often involves the inhibition of specific enzymes in fungi.

While there is no specific data on the fungicidal or herbicidal activity of this compound, its structural similarity to known agrochemicals suggests it could be a candidate for screening and further development. The presence of the bromine atom can enhance the biological activity of the molecule.

Impact on Crop Protection Strategies and Sustainable Agriculture

The discovery of new and effective agrochemicals is crucial for sustainable agriculture. By providing new modes of action, novel compounds can help to manage the development of resistance in pest populations. The exploration of compounds like this compound and its derivatives could contribute to the diversification of crop protection tools.

Analytical Chemistry Methodologies

In analytical chemistry, reagents with specific reactivity are essential for the development of new detection and quantification methods.

Reagent in Detection and Quantification Protocols of Chemical Substances

The reactive sites on this compound, particularly the bromine atom, could be exploited in analytical applications. For example, it could be used as a derivatizing agent to improve the detection of certain analytes by techniques such as chromatography or mass spectrometry. The introduction of the 4-bromo-1-propyl-1H-imidazolyl group could enhance the analyte's response to a specific detector. However, no specific protocols using this compound have been reported.

Chromatographic Applications (e.g., Stationary Phases, Derivatizing Agents)

While direct studies detailing the use of this compound as a primary component in chromatographic applications are not extensively documented in publicly available research, its structural features suggest potential utility in this field. The applications of chemically similar imidazole derivatives, particularly as components of stationary phases and as derivatizing agents, provide a strong basis for inferring its prospective roles.

Potential as a Stationary Phase Component: